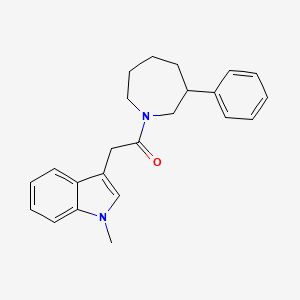
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound that features an indole moiety and an azepane ring. Compounds with indole structures are often of interest due to their presence in many natural products and pharmaceuticals. The azepane ring, a seven-membered nitrogen-containing ring, is less common but can impart unique properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the indole ring, followed by the introduction of the methyl group at the nitrogen atom. The azepane ring can be synthesized separately and then coupled with the indole derivative through a suitable linker.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or azepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, indole derivatives are often explored for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Medicine
In medicine, compounds with indole structures are investigated for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infections.
Industry
Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, indole derivatives can interact with biological targets such as enzymes, receptors, or DNA. The azepane ring might influence the compound’s binding affinity, selectivity, or pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone: Lacks the methyl group on the indole nitrogen.
2-(1-methyl-1H-indol-3-yl)-1-(3-phenylpiperidin-1-yl)ethanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The presence of both the indole and azepane rings in 2-(1-methyl-1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone makes it unique. The methyl group on the indole nitrogen can also influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24-16-20(21-12-5-6-13-22(21)24)15-23(26)25-14-8-7-11-19(17-25)18-9-3-2-4-10-18/h2-6,9-10,12-13,16,19H,7-8,11,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFWJLFJUMCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














